3-Ethyl-5-methyl-1,3-thiazolidin-2-imine

Physicochemical characterization Purification Handling

3-Ethyl-5-methyl-1,3-thiazolidin-2-imine (CAS 565164-50-3) belongs to the thiazolidin‑2‑imine class, a five‑membered S,N‑heterocycle characterized by an endocyclic thioether, an exocyclic imine, and an N3‑alkyl substituent. Its molecular formula is C₆H₁₂N₂S (MW = 144.24) with computed density of 1.195 g/cm³, boiling point of 185.9 °C, and flash point of 66.3 °C.

Molecular Formula C6H12N2S
Molecular Weight 144.24 g/mol
Cat. No. B13112766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methyl-1,3-thiazolidin-2-imine
Molecular FormulaC6H12N2S
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCCN1CC(SC1=N)C
InChIInChI=1S/C6H12N2S/c1-3-8-4-5(2)9-6(8)7/h5,7H,3-4H2,1-2H3
InChIKeyIZVPYFQZHIDSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-methyl-1,3-thiazolidin-2-imine: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


3-Ethyl-5-methyl-1,3-thiazolidin-2-imine (CAS 565164-50-3) belongs to the thiazolidin‑2‑imine class, a five‑membered S,N‑heterocycle characterized by an endocyclic thioether, an exocyclic imine, and an N3‑alkyl substituent [1]. Its molecular formula is C₆H₁₂N₂S (MW = 144.24) with computed density of 1.195 g/cm³, boiling point of 185.9 °C, and flash point of 66.3 °C . The compound is commercially available at 97% purity and serves as a versatile intermediate or probe molecule for medicinal chemistry programs targeting nitric oxide synthase (NOS), acetylcholinesterase (AChE), and tyrosinase, for which the thiazolidin‑2‑imine scaffold has demonstrated nanomolar‑to‑low‑micromolar inhibitory activity [2].

Defined N3-ethyl, C5-methyl thiazolidin-2-imine scaffold for target-engagement studies
Reported class-level inhibitory potential across NOS, AChE, tyrosinase enzyme assays
Stable commercial sourcing with specified purity for repeat-purchase assay cascades

Why 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine Cannot Be Casually Replaced by Other Thiazolidin‑2‑imines in Research or Development


The thiazolidin‑2‑imine scaffold is exquisitely sensitive to both N3‑alkyl chain length and C‑ring substitution, which together govern molecular topology, lipophilicity, and H‑bond donor/acceptor capacity—three parameters that QSAR analysis has identified as primary controllers of iNOS inhibitory potency within this class [1]. A simple change from N3‑ethyl to N3‑propyl shifts computed LogP from approximately 0.87 to 1.42, altering membrane permeability and off‑target binding profiles, while omission of the C5‑methyl group removes a steric constraint known to influence the ring pucker and the orientation of the exocyclic imine pharmacophore [2]. Consequently, generic substitution with an in‑class analog risks invalidating established SAR, compromising target selectivity, and eroding the reproducibility of biological assays that depend on a defined substitution pattern.

N3-alkyl chain Extension to propyl may shift LogP ~0.5 units and alter permeability profile
C5-methyl group Removal may change ring pucker and pharmacophore orientation, affecting target selectivity
Exocyclic N-methyl cap Capping eliminates H-bond donor, likely reducing engagement with key active-site residues

Quantitative Differentiation Evidence for 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine Versus Its Closest Analogs


Boiling Point Advantage over the N3‑Propyl and N3‑Fluoroethyl Analogs

3‑Ethyl‑5‑methyl‑1,3‑thiazolidin‑2‑imine exhibits a predicted boiling point of approximately 185.9 °C (760 mmHg), which is 10–25 °C lower than that of the N3‑propyl analog (~210 °C for (2E)‑3‑ethyl‑N‑methyl‑1,3‑thiazolidin‑2‑imine) and is comparable to or slightly lower than the N3‑(2‑fluoroethyl) analog (~196 °C) . The lower boiling point relative to the N3‑propyl series facilitates vacuum distillation and solvent removal during synthesis, reducing thermal degradation risk and improving recovery .

Boiling point
Data to verify
185.9°C
Supports milder purification conditions
~25°C lower than N3-propyl analog; predicted value
Physicochemical characterization Purification Handling

LogP Differentiation Between N3‑Ethyl and N3‑Propyl Thiazolidin‑2‑imines

The closely related analog 3‑propyl‑1,3‑thiazolidin‑2‑imine (CAS 734484‑17‑4, lacking a C5‑methyl group) carries a computed LogP of 1.4176 [1]. In contrast, a structural variant bearing the N3‑ethyl group but with an N‑methyl exocyclic imine—(2E)‑3‑ethyl‑N‑methyl‑1,3‑thiazolidin‑2‑imine (CAS 226989‑45‑3)—shows a computed LogP of 0.87 [2]. Although the exact LogP of the target compound has not been experimentally reported, interpolation based on the N3‑ethyl core predicts a LogP value closer to 0.9–1.1, placing it significantly lower than the N3‑propyl counterpart .

Lipophilicity (LogP)
Data to verify
~0.9–1.1
Lower lipophilicity vs N3-propyl; may improve solubility
Computed from fragment contributions; experimental LogP not available
Lipophilicity Drug‑likeness Membrane permeability

Molecular‑Weight‑Normalized Density Differentiation from N3‑(2‑Fluoroethyl) and N3‑Propyl Analogs

The target compound has a predicted density of 1.195 g/cm³, which lies between the lower density of the N3‑ethyl‑N‑methyl analog (1.1 g/cm³) and the higher density of the N3‑(2‑fluoroethyl) analog (1.4 g/cm³) . The intermediate density suggests a more favorable packing coefficient compared to the bulkier N3‑propyl derivative (density not reported but expected to be lower due to increased alkyl chain volume) [1].

Density
Reported
1.195 g/cm³
Intermediate density supports balanced handling
QSAR links density to iNOS potency; predicted value
Molecular packing Formulation Crystallinity

Class‑Level iNOS Inhibitory Potential Inferred from the 4,5‑Dialkyl‑2‑imino‑1,3‑thiazolidine Pharmacophore

The 4,5‑dialkylsubstituted‑2‑imino‑1,3‑thiazolidine class has produced the development candidate ES‑1537 [(4R,5R)‑5‑ethyl‑2‑imino‑4‑methyl‑1,3‑thiazolidine], which exhibits potent and selective iNOS inhibition with an oral bioavailability of 80% in rats [1]. QSAR analysis of this series demonstrated that inhibitory potency is controlled by the Kier first‑order valence molecular connectivity index (¹χᵛ), density, surface tension, and substituent steric length [2]. The N3‑ethyl, C5‑methyl substitution pattern of the target compound maps directly onto this pharmacophoric model, situating it at a favorable point on the steric‑electronic landscape relative to unsubstituted or N3‑only analogs .

iNOS class potential
Class-level
Pharmacophore match to ES-1537 class
Supports iNOS-targeted research entry
Activity not experimentally confirmed for this compound; class-level inference
Nitric oxide synthase iNOS Inflammation

Exocyclic Imine NH Availability vs. N‑Methyl‑Capped Analog: Impact on H‑Bond Donor Capacity

The target compound bears a free exocyclic imine (C=N–H), whereas the commercially available analog (2E)‑3‑ethyl‑N‑methyl‑1,3‑thiazolidin‑2‑imine (CAS 226989‑45‑3) carries an N‑methyl cap on the exocyclic nitrogen, eliminating its H‑bond donor capacity [1]. Crystallographic and molecular docking studies of related thiazolidin‑2‑imines bound to tyrosinase and AChE confirm that the exocyclic NH engages in critical hydrogen bonds with active‑site residues (e.g., His residues in tyrosinase, Trp in AChE) [2]. The free NH of the target compound preserves this key pharmacophoric element that the N‑methyl analog lacks, directly impacting target engagement potential .

Exocyclic NH donor
Head-to-head
Free NH (1 donor) vs N–CH₃ cap (0 donors)
Preserves hydrogen-bonding with active site
Critical for tyrosinase/AChE inhibitor binding
Hydrogen bonding Pharmacophore Target engagement

Vendor‑Reported Purity Benchmark and Batch‑to‑Batch Consistency Relative to Custom‑Synthesized Analogs

3‑Ethyl‑5‑methyl‑1,3‑thiazolidin‑2‑imine is stocked at 97% purity (catalog CM1062661) from established chemical suppliers, whereas closely related analogs such as 3‑propyl‑1,3‑thiazolidin‑2‑imine (98%, catalog 2238645) and N,5‑dimethyl‑1,3‑thiazolidin‑2‑imine (purity not uniformly specified across vendors) show greater variability in commercial availability and documented purity . The defined purity and stable commercial sourcing reduce lead‑time uncertainty for repeat‑purchase dependent assay cascades compared to custom‑synthesized analogs that may require multi‑week lead times and requalification upon each new batch .

Purity specification
Specification review
97% (vendor-reported)
Reduces batch requalification overhead
Comparable to N3-propyl analog; independent verification recommended
Quality control Reproducibility Procurement

Highest‑Value Application Scenarios for 3-Ethyl-5-methyl-1,3-thiazolidin-2-imine Based on Quantitative Differentiation Evidence


iNOS‑Targeted Lead Optimization Requiring a Defined N3‑Alkyl, C5‑Methyl Pharmacophore

Based on the validated 4,5‑dialkyl‑2‑imino‑1,3‑thiazolidine pharmacophore established by ES‑1537 (potent iNOS inhibition, 80% oral BA in rat), the N3‑ethyl, C5‑methyl substitution pattern of the target compound provides a well‑defined entry point for systematic SAR expansion around the N3 position without altering the C5‑methyl group critical for steric complementarity with the iNOS active site [1]. The free exocyclic NH, absent in N‑methyl‑capped analogs, preserves the H‑bond donor required for target engagement as evidenced by crystallographic studies of thiazolidin‑2‑imine:enzyme complexes .

Acetylcholinesterase Inhibitor Fragment Growing with a Low‑Lipophilicity Scaffold

The thiazolidin‑2‑imine class has produced sub‑nanomolar AChE inhibitors (lead compound 5s: IC₅₀ = 0.0023 μM, 88‑fold more potent than neostigmine) [1]. The target compound, with its predicted LogP in the 0.9–1.1 range, offers a more hydrophilic starting point compared to N3‑propyl analogs (LogP = 1.42) , which is advantageous for CNS drug design where lower lipophilicity correlates with reduced promiscuity and improved metabolic stability. The C5‑methyl group provides a vector for further functionalization while maintaining the imine pharmacophore.

Tyrosinase Inhibition Studies Requiring an Unsubstituted Exocyclic Imine Pharmacophore

Crystallographic and docking analyses of thiazolidin‑2‑imine:tyrosinase co‑complexes demonstrate that the exocyclic NH forms a critical hydrogen bond with active‑site histidine residues [1]. The target compound retains this free NH, unlike the N‑methyl‑capped commercial analog (CAS 226989‑45‑3), making it the appropriate choice for tyrosinase inhibition assays where reproducing the published co‑crystal binding mode is essential. Published thiazolidin‑2‑imines have achieved IC₅₀ values of 1.15–2.08 μM against mushroom tyrosinase, a 14‑fold improvement over kojic acid (IC₅₀ = 16.03 μM) .

Chemical Biology Probe Development Requiring Reproducible Commercial Sourcing

For academic or industrial screening programs that require consistent compound identity and purity across multiple assay cycles, the 97% purity specification and multi‑vendor availability of the target compound offer a practical advantage over custom‑synthesized analogs that may exhibit batch‑to‑batch variability [1]. The intermediate density (~1.2 g/cm³) and moderate boiling point (~186 °C) also facilitate standard laboratory handling and purification protocols, reducing the technical barriers to adoption in multi‑user screening facilities .

Application
Selection Property
Validation Focus
iNOS pathway and SAR studies
N3-ethyl, C5-methyl substitution; free exocyclic NH
iNOS enzyme assay context; class-level pharmacophore mapping
AChE inhibitor fragment-growing research
Lower lipophilicity profile within the thiazolidin-2-imine class
AChE inhibition and CNS permeability assessment
Tyrosinase inhibition mechanism studies
Free exocyclic NH pharmacophore for hydrogen bonding
Hydrogen-bonding engagement with active-site residues
Chemical biology probe supply for screening
Specified purity and multi-vendor sourcing consistency
Batch-to-batch reproducibility and requalification frequency
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